(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a 4,5-dihydro-1H-imidazole ring, which is a five-membered ring with two nitrogen atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also contains a sulfonyl group and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and piperidine rings would likely contribute to the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in reactions with acids and bases, while the sulfonyl group could be involved in substitution reactions .Scientific Research Applications
Antimicrobial and Antimycobacterial Properties
- Antimicrobial and Antimycobacterial Activity : A compound structurally similar to (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone demonstrated significant antimicrobial and antimycobacterial activities. Specifically, [2-(4-Nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone showed effectiveness comparable to standard drugs like ciprofloxacin and ethambutol against bacterial and fungal strains (Narasimhan et al., 2011).
Structural Characterization in Drug Synthesis
- Structural Characterization : The structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was characterized as part of benzothiazinone synthesis, a class of new anti-tuberculosis drug candidates (Eckhardt et al., 2020).
Antioxidant and Docking Studies
- Antioxidant Properties and Docking Studies : Studies on compounds with similar chemical structures, like (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, have demonstrated antimicrobial and antioxidant properties. These studies also included docking interaction studies for better understanding of their biological properties (Rashmi et al., 2014).
Development of Polymer Materials
- Polymer Development : Novel poly(amide-ether)s bearing imidazole pendants were synthesized using a compound structurally similar to the one . These polymers exhibited promising thermal behaviors and fluorescence emission, indicating potential applications in materials science (Ghaemy et al., 2013).
Interaction with Other Chemical Compounds
- Chemical Interaction Studies : The interaction of 1H-Azoles with nitrosochlorides of the adamantane series, involving compounds like phenyl-[2-(4-phenyl-1Н-imidazol-1-yl)adamantan-2-yl]methanone (Е)-oxime, was studied, showing potential in the development of new chemical compounds (Krasnikov et al., 2014).
Anticancer Potential
- Anticancer Research : Novel (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized and showed significant antiproliferative activity against human leukemia cells. This highlights the potential use of similar compounds in cancer research (Vinaya et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c27-21(18-6-10-20(11-7-18)33(30,31)24-13-2-1-3-14-24)25-15-12-23-22(25)32-16-17-4-8-19(9-5-17)26(28)29/h4-11H,1-3,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHXKGXBZKOOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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